7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
CAS No.: 1416712-49-6
Cat. No.: VC8072828
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416712-49-6 |
|---|---|
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C11H12ClN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 |
| Standard InChI Key | HQPBJRMVQJPFST-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl |
Introduction
Chemical Identity and Structural Features
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family, a class of bicyclic heterocycles known for their pharmacological relevance. Its molecular formula is C₁₁H₁₂ClN₃O, with a molar mass of 237.68 g/mol. The IUPAC name, 7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine, reflects its fused pyrazole-pyridine system, chlorine substituent at position 7, and tetrahydro-2H-pyran (oxane) group at position 1.
Key Structural Attributes:
-
Pyrazolo[4,3-c]pyridine Core: A fused bicyclic system where the pyrazole ring (positions 1–3) is annulated to the pyridine ring at positions 4 and 3.
-
Chlorine Substituent: Enhances electrophilicity and influences binding interactions with biological targets.
-
Tetrahydro-2H-pyran Moiety: A six-membered oxygen-containing ring that improves solubility and modulates pharmacokinetic properties.
Table 1: Fundamental Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 1416712-49-6 |
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight | 237.68 g/mol |
| SMILES | C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl |
| InChI Key | HQPBJRMVQJPFST-UHFFFAOYSA-N |
| XLogP3-AA | 2.4 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Preparation Methods
The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves multi-step strategies, typically beginning with the construction of the pyrazolo[4,3-c]pyridine core followed by functionalization.
Core Formation via Cyclization
Pyrazolo[4,3-c]pyridine derivatives are commonly synthesized through cyclocondensation reactions. For example, reacting 4-amino-pyrazoles with chloropyridines in the presence of potassium carbonate in dimethylformamide (DMF) yields the bicyclic framework.
Halogenation and Protecting Group Strategies
-
Chlorine Introduction: Electrophilic chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) at elevated temperatures targets the pyridine ring’s position 7.
-
Tetrahydro-2H-pyran Protection: The oxane group is introduced via nucleophilic substitution, where the pyrazole nitrogen reacts with dihydropyran under acidic conditions (e.g., p-toluenesulfonic acid).
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of 4-aminopyrazole derivative | K₂CO₃, DMF, 80°C, 12h | 65% |
| 2 | Chlorination at position 7 | POCl₃, reflux, 6h | 78% |
| 3 | THP protection | Dihydropyran, TsOH, CH₂Cl₂, rt, 3h | 85% |
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The tetrahydro-2H-pyran group enhances lipophilicity (predicted XLogP3-AA = 2.4), favoring membrane permeability. Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the oxane ring.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): Key signals include δ 5.13 (s, 1H, THP anomeric proton), δ 7.09 (s, 1H, pyridine H), and δ 3.4–4.0 (m, 4H, THP oxy-methylene).
-
IR (KBr): Peaks at 1699 cm⁻¹ (C=N stretch) and 1251 cm⁻¹ (C-O-C of THP) .
Comparative Analysis with Structural Analogs
Table 3: Key Analogues and Their Properties
| Compound | CAS No. | Molecular Formula | Key Differences | Bioactivity |
|---|---|---|---|---|
| 1H-Pyrazolo[4,3-c]pyridine | 271-49-8 | C₆H₅N₃ | Lacks Cl and THP groups | Carbonic anhydrase inhibition |
| 3-Bromo-7-chloro-1-THP-pyrazolo[4,3-b] | 1416713-43-3 | C₁₁H₁₁BrClN₃O | Bromine at position 3 | Kinase inhibition |
| 7-Chloro-1-THP-pyrazolo[4,3-c]pyridine | 1416712-49-6 | C₁₁H₁₂ClN₃O | Target compound | Under investigation |
The absence of bromine in the target compound reduces steric hindrance, potentially improving target engagement compared to its brominated analogue.
Applications and Future Directions
Drug Discovery
-
Kinase Inhibitor Scaffold: The pyrazolo[4,3-c]pyridine core mimics adenine’s binding mode in ATP-binding pockets, making it suitable for kinase inhibitor design.
-
Antimicrobial Agents: Halogenated pyrazolopyridines show activity against Staphylococcus aureus (MIC = 8 µg/mL).
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature >300°C), suggesting utility in catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume